Neohesperidin dihydrochalcone
Overview
Description
Neohesperidin dihydrochalcone is a derivative of neohesperidin, a flavonoid found in citrus fruits. It is known for its intense sweetness, being approximately 1500-1800 times sweeter than sucrose . This compound is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . It was discovered during the 1960s as part of a United States Department of Agriculture research program aimed at minimizing the taste of bitter flavorants in citrus juices .
Mechanism of Action
Target of Action
Neohesperidin dihydrochalcone (NHD) primarily targets the sweet receptor TAS1R2 + TAS1R3 in humans, stimulating an intense sweet taste . NHD also targets various signaling pathways, including Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB .
Mode of Action
NHD interacts with its targets to modulate various diseases both in in vitro and in vivo studies . It inhibits RBL-2H3 cells degranulation by suppressing the Ca2+ influx and MAPK signaling pathways . It also binds to the active site of BACE1, inducing a conformational transition to a closed complex, which excludes substrate recognition .
Biochemical Pathways
NHD affects several biochemical pathways. It modulates the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways for ameliorating various diseases . Network pharmacology analysis revealed that, in addition to common pathways (steroid hormone biosynthesis) of NHD, metabolites’ targets were involved in pathways in cancer, ovarian steroidogenesis, proteoglycans in cancer, PI3K-Akt signaling pathway and progesterone-mediated oocyte maturation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NHD involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions play a crucial role in the metabolism of NHD, affecting its bioavailability.
Result of Action
NHD has various pharmacological properties, especially antioxidant activity . It shows good antioxidant activity against carbon tetrachloride-induced oxidative damage in mouse liver and human hepatoma cell lines . It also has good scavenging activity against the generated oxygen free radicals , suggesting that it may have a therapeutic effect on inflammatory diseases .
Action Environment
The action of NHD is influenced by environmental factors. For instance, it has been found to be stable, safe, and non-toxic, making it widely used in food, aquaculture, and pharmaceuticals . In view of the fast degradation expected for NHD and its metabolites, no impact on the environment is foreseen from the use of NHD in animal feed .
Biochemical Analysis
Biochemical Properties
Neohesperidin dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of BACE1, a critical enzyme in the production of amyloid-beta peptides . This interaction induces a conformational transition to a closed complex, which excludes substrate recognition .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to inhibit cellular ROS generation in a dose-dependent manner . It also has anti-inflammatory effects, as it down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the active site of BACE1, inducing a conformational transition to a closed complex, which excludes substrate recognition . This binding interaction inhibits the activity of BACE1, leading to a decrease in the production of amyloid-beta peptides .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit cellular ROS generation in a dose-dependent manner
Metabolic Pathways
This compound is involved in various metabolic pathways. The major reactions involved in the metabolism of NHP, from which NHD is derived, include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .
Preparation Methods
Neohesperidin dihydrochalcone is produced by extracting neohesperidin from the bitter orange and then hydrogenating it . The synthetic route involves treating neohesperidin with potassium hydroxide or another strong base, followed by catalytic hydrogenation . Industrial production methods typically involve the use of solvents such as ethanol, diethyl ether, methanol, and hexane with dichloromethane for extraction .
Chemical Reactions Analysis
Neohesperidin dihydrochalcone undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water.
Glucuronidation: This phase II reaction involves the addition of glucuronic acid to the compound.
Sulfation: This reaction involves the addition of a sulfate group.
Glutamylation: This reaction involves the addition of a glutamyl group.
N-butyryl glycylation: This reaction involves the addition of a butyryl group.
Lactylation: This reaction involves the addition of a lactyl group
Scientific Research Applications
Neohesperidin dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a sweetener in various chemical formulations.
Industry: It is extensively used in the food industry as a sweetener and in the pharmaceutical industry to mask the bitter taste of drugs
Comparison with Similar Compounds
Neohesperidin dihydrochalcone is similar to other dihydrochalcones such as naringin dihydrochalcone. Both compounds undergo a dramatic taste shift from bitter to intensely sweet upon hydrogenation . Other similar compounds include glycyrrhizin and steviol glycosides, which are also high-intensity sweeteners . this compound is unique in its ability to mask the bitter tastes of other compounds found in citrus .
Properties
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-CUVHLRMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20729 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025706 | |
Record name | Neohesperidin dihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |
Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20729 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |
Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20729 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
20702-77-6 | |
Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20729 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Neohesperidin dihydrochalcone | |
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Record name | Neohesperidin dihydrochalcone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |
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Record name | Neohesperidin dihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
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Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |
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Record name | NEOHESPERIDIN DIHYDROCHALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |
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Melting Point |
313 to 313 °F (NTP, 1992) | |
Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20729 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Neohesperidin dihydrochalcone interact with any specific targets in the body?
A1: Yes, research suggests that NHDC interacts with the sweet taste receptor, specifically the transmembrane domain (TMD) of the T1R3 subunit. [] This interaction is believed to be responsible for its sweet taste perception. []
Q2: What are the downstream effects of this compound's interaction with the sweet taste receptor?
A2: While the precise mechanisms are still under investigation, research indicates that NHDC activation of the sweet taste receptor in the ruminant intestine triggers the release of glucagon-like peptide-2 (GLP-2). [] This, in turn, leads to increased expression of the sodium-glucose co-transporter 1 (SGLT1), enhancing intestinal glucose absorption and mucosal growth. [] Additionally, studies in mice suggest potential effects on lipid metabolism and adipogenesis through modulation of the PI3K/AKT/mTOR pathway and AMP-activated protein kinase (AMPK). []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C28H36O15 and a molecular weight of 612.57 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, researchers have used various spectroscopic techniques to characterize NHDC. For instance, NMR spectroscopy (both 1H and 13C) has been employed to elucidate its structure, particularly in studies involving its chemical modification. [] Additionally, UV detection at a wavelength of 282 nm is commonly used in HPLC methods for its quantification. [, ]
Q5: How stable is this compound under various conditions?
A5: NHDC demonstrates remarkable stability across a broad range of pH and temperature conditions. [] Studies have shown optimal stability in aqueous solutions at a pH range of 3-5. [] It can withstand typical food processing conditions, including pasteurization and UHT processes. []
Q6: Does this compound possess any catalytic properties itself?
A7: NHDC is not known to possess inherent catalytic properties. It primarily functions as a sweetener and flavor modifier in food applications. [, ]
Q7: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry plays a role in understanding NHDC's properties and interactions. For example, molecular docking studies have been used to predict the potential binding site of NHDC on alpha-amylase, providing insights into its activating effects on the enzyme. [] Additionally, molecular dynamics simulations have been employed to model the interaction between NHDC and the transmembrane domain of the T1R3 subunit of the sweet taste receptor. []
Q8: Have any QSAR models been developed for this compound or its analogs?
A9: Although specific QSAR models are not extensively discussed in the provided research, studies investigating the taste of synthesized NHDC analogs provide insights into structure-activity relationships. [] These findings highlight the importance of specific structural features, such as the methyl group and gauche conformation, in influencing the sweetness of NHDC and its analogs. []
Q9: How do structural modifications of this compound affect its sweetness?
A10: Research on NHDC analogs reveals that modifications to its structure significantly impact its sweetness. For instance, the introduction of a quinovose sugar moiety at the 4'-position through glycosylation resulted in analogs with varying sweetness intensities, with some being several times sweeter than saccharin. [] These findings suggest that the type and configuration of sugar moieties play a crucial role in modulating the sweetness of NHDC derivatives. []
Q10: Are there specific formulation strategies to improve the solubility or bioavailability of this compound?
A11: Yes, researchers have explored strategies to enhance the solubility of NHDC. One approach involves transglycosylation using enzymes like Bacillus stearothermophilus maltogenic amylase (BSMA). [] This process leads to the formation of NHDC oligosaccharides, such as maltosyl-NHDC, which exhibit significantly higher water solubility compared to the parent compound. []
Q11: What analytical techniques are commonly used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is the most prevalent technique for quantifying NHDC in various matrices, including food products, beverages, and biological samples. [, , , , ] Different HPLC methods have been developed and validated, employing various stationary phases, mobile phases, and detection wavelengths. [, , , ] For instance, reversed-phase C18 columns are frequently used with acetonitrile-water or methanol-water mixtures as the mobile phase. [, , ]
Q12: Are there any mass spectrometry-based methods for analyzing this compound?
A16: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify NHDC in biological samples for pharmacokinetic studies. [, ] This highly sensitive and specific technique allows for accurate measurement of NHDC concentrations in complex matrices. [, ]
Q13: What are some key historical milestones in the research of this compound?
A27: Research on NHDC has progressed through several key milestones. Early studies in the 1960s focused on its sensory properties and potential as an intense sweetener. [] The discovery of its stability under various conditions paved the way for its use in food products. [] Subsequent research explored its flavor-modifying characteristics and potential health benefits. [, , ] More recently, studies have delved into its interactions with specific molecular targets, such as the sweet taste receptor, and its effects on cellular processes. [, , ]
Q14: What are some examples of cross-disciplinary applications or synergies in this compound research?
A28: NHDC research exemplifies cross-disciplinary synergy, bridging fields like food science, chemistry, and biology. Its initial discovery as a sweetener from citrus fruits involved organic chemistry and natural product isolation. [] Sensory analysis and food technology played crucial roles in understanding its taste profile and applications in food products. [, , ] Furthermore, its interactions with biological systems, including the sweet taste receptor and metabolic pathways, require expertise in biochemistry, molecular biology, and pharmacology. [, , ] This multidisciplinary approach has significantly advanced our understanding of NHDC's properties and potential applications.
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